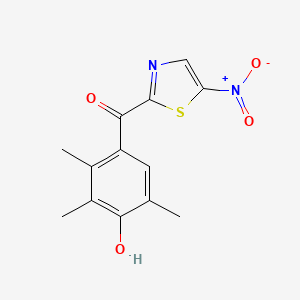
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone is a complex organic compound characterized by the presence of both phenyl and thiazolyl groups This compound is notable for its unique structural features, which include a hydroxy group, multiple methyl groups, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-2,3,5-trimethylbenzaldehyde with 5-nitro-2-aminothiazole under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process might involve recrystallization or chromatography techniques to isolate the desired product.
化学反应分析
Types of Reactions
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological effects.
相似化合物的比较
Similar Compounds
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone: Unique due to the specific arrangement of functional groups.
(4-Hydroxyphenyl)(5-nitro-1,3-thiazol-2-yl)methanone: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
(4-Hydroxy-2,3,5-trimethylphenyl)(1,3-thiazol-2-yl)methanone: Lacks the nitro group, which may influence its chemical properties and applications.
Uniqueness
The presence of both hydroxy and nitro groups, along with multiple methyl groups, makes this compound unique in terms of its chemical reactivity and potential applications. These functional groups provide a versatile platform for further chemical modifications and exploration of its biological activities.
属性
CAS 编号 |
52872-58-9 |
|---|---|
分子式 |
C13H12N2O4S |
分子量 |
292.31 g/mol |
IUPAC 名称 |
(4-hydroxy-2,3,5-trimethylphenyl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O4S/c1-6-4-9(7(2)8(3)11(6)16)12(17)13-14-5-10(20-13)15(18)19/h4-5,16H,1-3H3 |
InChI 键 |
VKTPEVPFLAVBQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1O)C)C)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



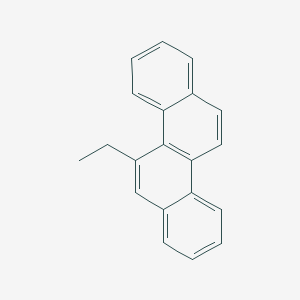
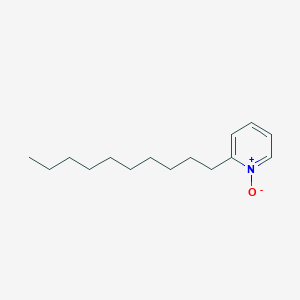
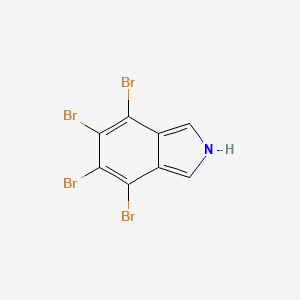
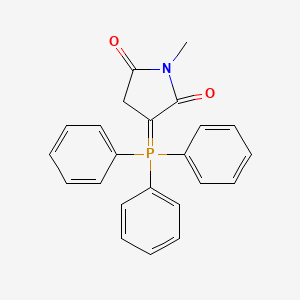
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)


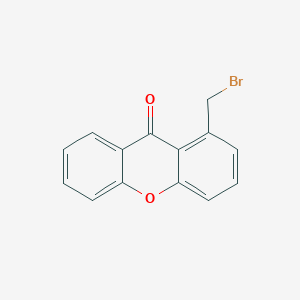
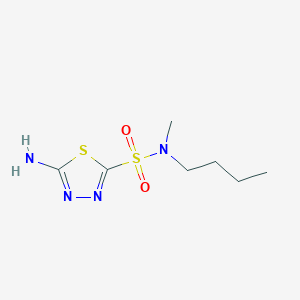
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)

